(S)-3-(4-(Benzyloxy)phenyl)pyrrolidine is a chiral compound classified within the pyrrolidine family. The compound features a pyrrolidine ring that is substituted with a benzyloxyphenyl group, and its stereochemistry is defined by the (S)-configuration, which indicates a specific spatial arrangement around its chiral center. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a synthetic intermediate.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. Its molecular formula is , with a molecular weight of 253.34 g/mol. The compound's structure can be represented in several ways, including its IUPAC name, which is 3-(4-phenylmethoxyphenyl)pyrrolidine .
(S)-3-(4-(Benzyloxy)phenyl)pyrrolidine belongs to the class of pyrrolidine derivatives. Pyrrolidines are five-membered heterocyclic compounds containing one nitrogen atom in the ring, making them significant in both synthetic and medicinal chemistry.
The synthesis of (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine typically involves several key steps:
Methods:
Technical Details:
The molecular structure of (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine can be detailed as follows:
Property | Data |
---|---|
Molecular Formula | C17H19NO |
Molecular Weight | 253.34 g/mol |
IUPAC Name | 3-(4-phenylmethoxyphenyl)pyrrolidine |
InChI | InChI=1S/C17H19NO/c1-2-4-14(5-3-1)13-19-17-8-6-15(7-9-17)16-10-11-18-12-16/h1-9,16,18H,10-13H2 |
InChI Key | RKTOXDUTDONIFA-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
This structure reveals the compound's complexity and highlights its potential reactivity due to the presence of functional groups .
(S)-3-(4-(Benzyloxy)phenyl)pyrrolidine can participate in various chemical reactions:
Types of Reactions:
Technical Details:
The mechanism of action for (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine involves its interaction with specific biological targets, such as enzymes or receptors. This interaction may modulate their activity, leading to various biological effects. The specific pathways engaged depend on the application and target molecules involved.
The physical and chemical properties of (S)-3-(4-(Benzyloxy)phenyl)pyrrolidine include:
Property | Value |
---|---|
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
(S)-3-(4-(Benzyloxy)phenyl)pyrrolidine has several scientific applications:
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: